Cas no 2137601-22-8 (Isoquinoline, 4-bromo-1-chloro-7-ethoxy-)
Isoquinoline, 4-bromo-1-chloro-7-ethoxy- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 4-bromo-1-chloro-7-ethoxy-
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- Inchi: 1S/C11H9BrClNO/c1-2-15-7-3-4-8-9(5-7)11(13)14-6-10(8)12/h3-6H,2H2,1H3
- InChI Key: CIVFEGBNOKZCNP-UHFFFAOYSA-N
- SMILES: C1(Cl)C2=C(C=CC(OCC)=C2)C(Br)=CN=1
Isoquinoline, 4-bromo-1-chloro-7-ethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398011-0.05g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 0.05g |
$1368.0 | 2023-03-02 | ||
| Enamine | EN300-398011-0.1g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 0.1g |
$1433.0 | 2023-03-02 | ||
| Enamine | EN300-398011-0.25g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 0.25g |
$1498.0 | 2023-03-02 | ||
| Enamine | EN300-398011-0.5g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 0.5g |
$1563.0 | 2023-03-02 | ||
| Enamine | EN300-398011-1.0g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-398011-2.5g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 2.5g |
$3191.0 | 2023-03-02 | ||
| Enamine | EN300-398011-5.0g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 5.0g |
$4722.0 | 2023-03-02 | ||
| Enamine | EN300-398011-10.0g |
4-bromo-1-chloro-7-ethoxyisoquinoline |
2137601-22-8 | 10.0g |
$7004.0 | 2023-03-02 |
Isoquinoline, 4-bromo-1-chloro-7-ethoxy- Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Isoquinoline, 4-bromo-1-chloro-7-ethoxy-
Isoquinoline, 4-bromo-1-chloro-7-ethoxy-: A Versatile Scaffold in Pharmaceutical and Chemical Research
Isoquinoline, 4-bromo-1-chloro-7-ethoxy- represents a critical compound in the field of medicinal chemistry, with its unique structural features enabling diverse applications in drug discovery and materials science. This 4-bromo-1-chloro-7-ethoxyisoquinoline derivative is characterized by the presence of a 7-ethoxy group, a 4-bromo substituent, and a 1-chloro functional group, which collectively contribute to its distinct chemical properties and biological activity. The compound’s molecular framework, derived from the isoquinoline ring system, has been extensively studied for its potential in modulating cellular signaling pathways and its role as a building block for the development of novel therapeutics. Recent advances in synthetic methodologies have further expanded the utility of this compound, positioning it as a key player in modern pharmaceutical research.
Isoquinoline derivatives, including 4-bromo-1-chloro-7-ethoxyisoquinoline, are known for their ability to interact with various biological targets, such as ion channels, enzymes, and receptors. The presence of halogen atoms (e.g., 4-bromo and 1-chloro) enhances the compound’s lipophilicity, which is crucial for its penetration through cell membranes and subsequent interaction with intracellular targets. The 7-ethoxy substituent, on the other hand, introduces polar functionality, potentially influencing the compound’s solubility and metabolic stability. These structural features make 4-bromo-1-chloro-7-ethoxyisoquinoline a promising candidate for the design of drugs targeting neurodegenerative diseases, inflammatory conditions, and oncology-related pathways.
Recent studies have highlighted the role of 4-bromo-1-chloro-7-ethoxyisoquinoline in modulating the activity of the P-glycoprotein (P-gp), a key transporter involved in drug resistance. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound can inhibit P-gp-mediated efflux of chemotherapeutic agents, thereby enhancing their intracellular accumulation. This finding underscores the potential of 4-bromo-1-chloro-7-ethoxyisoquinoline as an adjuvant in cancer therapy, particularly in combination with conventional chemotherapeutics. The compound’s ability to modulate drug efflux mechanisms aligns with current trends in overcoming multidrug resistance, a major challenge in oncology.
In the realm of anti-inflammatory research, 4-bromo-1-chloro-7-ethoxyisoquinoline has shown promising activity against pro-inflammatory cytokines. A 2024 study published in Pharmacological Research reported that this compound significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a central pathway in inflammatory responses. These results suggest that 4-bromo-1-chloro-7-ethoxyisoquinoline could serve as a lead compound for the development of novel anti-inflammatory agents, with potential applications in autoimmune disorders and chronic inflammatory diseases.
The synthesis of 4-bromo-1-chloro-7-ethoxyisoquinoline has been optimized through various methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted protocols. A 2023 paper in Organic Letters described a green synthetic route using palladium-catalyzed Suzuki-Miyaura coupling to efficiently introduce the 4-bromo and 1-chloro functionalities. The use of eco-friendly solvents and catalysts in this process aligns with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing. Additionally, the incorporation of the 7-ethoxy group was achieved through a selective alkylation step, ensuring high regioselectivity and yield.
Beyond its therapeutic potential, 4-bromo-1-chloro-7-ethoxyisoquinoline has found applications in materials science, particularly in the development of optoelectronic devices. Its conjugated ring system and functional groups enable charge transport properties that are desirable for organic semiconductors. A 2024 study in Advanced Materials explored the use of this compound as a dopant in polymer-based solar cells, reporting enhanced electron mobility and improved device efficiency. These findings highlight the versatility of 4-bromo-1-chloro-7-ethoxyisoquinoline beyond traditional pharmaceutical applications, expanding its relevance in interdisciplinary research.
Despite its promising properties, the development of 4-bromo-1-chloro-7-ethoxyisoquinoline as a therapeutic agent requires further investigation into its pharmacokinetic profile and potential side effects. In vivo studies are needed to evaluate its toxicity, bioavailability, and metabolic fate. Additionally, the compound’s interactions with other drugs or biological systems warrant further exploration to ensure its safety and efficacy in clinical settings. Ongoing research in these areas will be critical in translating the laboratory findings into practical therapeutic solutions.
In conclusion, Isoquinoline, 4-bromo-1-chloro-7-ethoxy- stands as a multifunctional compound with significant potential in pharmaceutical and chemical research. Its structural versatility, coupled with recent advances in synthetic methods and biological activity, positions it as a valuable asset in the quest for novel therapeutics and materials. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing complex medical and technological challenges.
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